(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the thiophene ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dimethylthiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: Similar structure but with a single chlorine atom on the phenyl ring.
(2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: Contains an amino group on the thiophene ring and a single chlorine atom on the phenyl ring.
Uniqueness
(2,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring and two methyl groups on the thiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
57248-27-8 |
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Molecular Formula |
C13H10Cl2OS |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10Cl2OS/c1-7-5-11(8(2)17-7)13(16)10-4-3-9(14)6-12(10)15/h3-6H,1-2H3 |
InChI Key |
XSQFPKZZMAONKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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